molecular formula C9H15N3O6 B12348955 (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

Cat. No.: B12348955
M. Wt: 261.23 g/mol
InChI Key: XYVJJMBOGXQRTL-XVFCMESISA-N
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Description

The compound (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroxy oxolane ring and a hydroxyimino diazinanone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the hydroxyimino group: This step involves the reaction of the oxolane intermediate with a suitable nitrosating agent under controlled conditions to form the hydroxyimino group.

    Formation of the diazinanone moiety: This can be accomplished through the cyclization of an appropriate amine precursor with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The oxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within the body.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one: shares similarities with other oxolane and diazinanone derivatives, such as:

Uniqueness

The unique combination of the oxolane ring and hydroxyimino diazinanone moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

InChI

InChI=1S/C9H15N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h4,6-8,13-15,17H,1-3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1

InChI Key

XYVJJMBOGXQRTL-XVFCMESISA-N

Isomeric SMILES

C\1CN(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1CN(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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